molecular formula C23H24F3N3O4S2 B2856912 3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-59-6

3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2856912
CAS No.: 392301-59-6
M. Wt: 527.58
InChI Key: LHBLHKYATOSRFN-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a trifluoromethylbenzylsulfanyl group at position 3. This compound belongs to a class of sulfur-containing heterocycles known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O4S2/c1-4-31-17-11-15(12-18(32-5-2)19(17)33-6-3)20(30)27-21-28-29-22(35-21)34-13-14-7-9-16(10-8-14)23(24,25)26/h7-12H,4-6,13H2,1-3H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBLHKYATOSRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives. The trifluoromethylphenyl group can be introduced via nucleophilic substitution reactions using suitable trifluoromethylated reagents. The final step involves the coupling of the thiadiazole intermediate with 3,4,5-triethoxybenzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, suitable solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects. The thiadiazole ring and trifluoromethyl group are particularly important for the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on structural motifs, synthetic pathways, and inferred biological properties.

Structural Variations and Substituent Effects

Key structural differences lie in the substitution patterns on the benzamide and thiadiazole rings:

Compound Name Benzamide Substituents Thiadiazole Substituents Key Functional Groups Reference
3,4,5-Triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (Target) 3,4,5-triethoxy 5-([4-(trifluoromethyl)benzyl]sulfanyl) Ethoxy, CF₃, thioether
3,4-Dimethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 3,4-dimethoxy 5-([4-(trifluoromethyl)benzyl]sulfanyl) Methoxy, CF₃, thioether
N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylsulfanyl)benzamide 2-methoxy, 4-methylsulfanyl 5-(3,4-dimethoxybenzyl) Methoxy, methylthio, benzyl
3-Nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide 3-nitro 5-([4-(trifluoromethyl)benzyl]sulfanyl) Nitro, CF₃, thioether

Key Observations :

  • Alkoxy vs. Nitro Groups : The target’s triethoxy groups likely increase steric bulk and electron-donating effects compared to the nitro group in ’s compound, which is electron-withdrawing. This difference may influence solubility, receptor binding, and metabolic stability .
  • Trifluoromethylbenzylsulfanyl vs. Benzyl : The trifluoromethyl group in the target and enhances hydrophobicity and resistance to oxidative metabolism, whereas ’s 3,4-dimethoxybenzyl group may improve π-π stacking interactions in biological systems .

Biological Activity

3,4,5-Triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with significant potential in biological applications. Its structure features a benzamide core with triethoxy and thiadiazole groups, along with a trifluoromethyl-substituted phenyl group. This compound's unique chemical properties suggest various biological activities that warrant detailed exploration.

PropertyValue
Molecular Formula C23H24F3N3O4S2
Molecular Weight 527.58 g/mol
CAS Number 6180-95-6
LogP 6.68
PSA (Polar Surface Area) 139.60 Ų

The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's absorption and distribution in biological systems.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets such as enzymes and receptors. The functional groups present allow for the formation of hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity and specificity. The thiadiazole ring is particularly important for its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated but suggests potential in treating infections.

Anticancer Potential

Several studies have explored the anticancer properties of benzamide derivatives. The mechanism often involves the inhibition of crucial enzymes involved in cancer cell proliferation. For example:

  • Inhibition of RET Kinase : Certain benzamide derivatives have been identified as potent inhibitors of RET kinase activity, which plays a role in several cancers.
  • Cell Growth Inhibition : Compounds similar to this compound have been shown to inhibit cell growth in various cancer cell lines.

Case Studies

  • Thiadiazole Derivatives : A study evaluated the biological effects of thiadiazole derivatives similar to this compound and found them effective against specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : In vitro tests on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance efficacy.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Reactions often proceed under reflux (e.g., ethanol at 80°C) or controlled heating ().
  • Solvent choice : Polar aprotic solvents like DMF or acetonitrile are preferred for thiadiazole ring formation ().
  • Catalysts : Lawesson’s reagent or POCl₃ may be used for cyclization ( ).
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity ().
    Yield optimization often requires iterative adjustments of stoichiometry and reaction time .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and connectivity (e.g., trifluoromethyl and benzamide groups) ().
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns ().
  • HPLC : Quantifies purity (>95% typically required for biological assays) ().
  • Thermal analysis : Differential scanning calorimetry (DSC) assesses stability and polymorphism ().
    Multi-technique cross-validation is critical to avoid misassignment of complex substituents .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethyl and triethoxy groups in biological activity?

Answer:

  • Substituent variation : Synthesize analogs with halogenated (Cl, Br) or methoxy groups replacing trifluoromethyl/triethoxy moieties ( ).
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) or cancer cell lines (NCI-60 panel) to correlate substituent effects with potency ( ).
  • Computational docking : Use molecular modeling (e.g., AutoDock) to predict binding interactions with targets like tubulin or DNA topoisomerases ().
    SAR studies should prioritize derivatives with modified electronic profiles (e.g., electron-withdrawing vs. donating groups) .

Advanced: How can contradictory data on this compound’s biological activity across different assays be resolved?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) ().
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation in certain assays explains variability ().
  • Orthogonal validation : Confirm activity via alternate methods (e.g., Western blot for protein targets alongside cell viability assays) ().
    Contradictions may arise from off-target effects or assay-specific detection limits, necessitating mechanistic follow-up .

Basic: What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?

Answer:

  • Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility ().
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the triethoxy moiety to improve absorption ().
  • Nanoparticle encapsulation : Lipid-based carriers can enhance permeability across biological barriers ( ).
    Preformulation studies should assess logP (target <5) and pH-dependent solubility .

Advanced: How can computational methods predict this compound’s metabolic pathways and potential toxicity?

Answer:

  • In silico tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., sulfanyl or ethoxy group oxidation) ().
  • CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions ().
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity risks ().
    Computational predictions must be validated with in vitro microsomal studies .

Advanced: What experimental approaches can validate the compound’s mechanism of action in targeting specific proteins or pathways?

Answer:

  • Pull-down assays : Use biotinylated analogs to isolate binding partners from cell lysates ().
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets ().
  • CRISPR-Cas9 knockout : Generate cell lines lacking suspected targets (e.g., EGFR or PI3K) to confirm on-target effects ( ).
    Mechanistic studies should integrate proteomics and transcriptomics to map downstream pathways .

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